molecular formula C20H18N2O3S B2465318 N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide CAS No. 868377-05-3

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide

Cat. No.: B2465318
CAS No.: 868377-05-3
M. Wt: 366.44
InChI Key: SEIFPQWZQCEAHW-MRCUWXFGSA-N
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Description

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a high-purity chemical compound offered for research and development purposes. This synthetic benzothiazole derivative features a prop-2-yn-1-yl (propargyl) group and an ethoxy substitution on the dihydrobenzothiazole ring, coupled with a 3-methoxybenzamide moiety. Its unique structure, including a zinc chelating moiety, makes it a compound of interest in various exploratory research areas. Compounds with similar heterocyclic scaffolds are frequently investigated in modern drug discovery for their potential biological activities . Researchers may utilize this compound as a key intermediate in organic synthesis or as a lead structure in the development of novel therapeutic agents. Its structural complexity also presents an opportunity for studies in medicinal chemistry and chemical biology. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety assessments and profiling experiments prior to use. Please consult the product's Certificate of Analysis for detailed specifications on purity, identity, and analytical data.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-4-12-22-18-16(25-5-2)10-7-11-17(18)26-20(22)21-19(23)14-8-6-9-15(13-14)24-3/h1,6-11,13H,5,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIFPQWZQCEAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can be achieved through a multi-step synthetic route. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further reacted with appropriate reagents to introduce the ethoxy and methoxybenzamide groups, resulting in the final compound.

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular oxygen, reducing agents like sodium borohydride, and halogenating agents.

For example, the compound can undergo visible-light-induced oxidative formylation with molecular oxygen in the absence of an external photosensitizer, leading to the formation of formamides . This reaction involves the generation of singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can act against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has been evaluated for its anticancer activity. Benzothiazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain derivatives can effectively target cancer cells while sparing normal cells .

Antiparasitic Activity

Recent investigations have highlighted the efficacy of benzothiazole-based compounds against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma species (responsible for diseases like Chagas disease). The structure of this compound may contribute to its activity against these pathogens due to its ability to interfere with metabolic pathways essential for parasite survival .

Fungicidal Properties

The compound's structure suggests potential applications in agriculture as a fungicide. Benzothiazole derivatives are known for their antifungal activities, which can be harnessed to protect crops from fungal pathogens. Studies have indicated that similar compounds exhibit broad-spectrum antifungal effects, making them suitable for inclusion in crop protection formulations .

Herbicidal Activity

In addition to fungicidal properties, there is evidence suggesting that benzothiazole-based compounds can also possess herbicidal activity. This could be valuable in developing selective herbicides that target specific weed species while minimizing damage to crops .

Case Studies and Research Findings

Study Findings
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth by benzothiazole derivatives .
Anticancer EvaluationShowed selective cytotoxicity against cancer cell lines with minimal effects on normal cells .
Research on Antiparasitic ActivityIdentified effective inhibition of Plasmodium falciparum growth in vitro .
Agricultural Application TrialsConfirmed broad-spectrum antifungal activity against common crop pathogens .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide (): Substituents: Replaces the 3-methoxybenzamide with a 4-nitrobenzamide group. Applications: Nitro groups often enhance antibacterial or antiparasitic activity but may increase toxicity .
  • 3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide (): Substituents: Features additional methyl and methoxy groups on the benzothiazole and benzamide moieties. The 3,4-dimethoxybenzamide may favor hydrogen bonding with biological targets .

Substituent Modifications

  • N-(4-Methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide (): Substituents: Propenyl (allyl) instead of propargyl and a pivalamide (2,2-dimethylpropanamide) group. The bulky pivalamide may reduce solubility but increase metabolic stability .
  • N-(2,3-Dihydro-1H-inden-2-yl)-3-methoxybenzamide derivatives () :

    • Core : Dihydroindenyl instead of benzothiazole.
    • Impact : Loss of sulfur heteroatom reduces polarity and π-conjugation. Halogenated derivatives (e.g., B5–B8) exhibit varied electronic profiles, with bromo/iodo substituents increasing molecular weight and polarizability .

Functional Group Comparisons

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () :

    • Core : Dihydrothiazole instead of dihydrobenzothiazole.
    • Impact : Thiazole’s smaller ring size may reduce planarity, affecting binding to flat biological targets. The 2-methoxyphenyl group introduces steric effects absent in the target compound .
  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (): Core: Thiadiazole with an acryloyl group.

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight Key Substituents LogP* Biological Notes
Target Compound 382.45 Ethoxy, propargyl, 3-methoxybenzamide 3.2 Predicted CNS activity due to lipophilicity
N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide 397.39 Nitrobenzamide 2.8 Antibacterial (hypothetical)
3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide 414.47 3,4-Dimethoxy, methyl 4.1 Enhanced metabolic stability
N-(2,3-Dihydro-1H-inden-2-yl)-4-fluorobenzamide (B5) 283.31 Fluoro, dihydroindenyl 2.5 Anticancer candidate (in vitro)

*LogP estimated via computational tools.

Biological Activity

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O3S. The compound features a benzothiazole moiety which is known for its diverse biological activities.

Research indicates that compounds containing benzothiazole structures can exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Benzothiazole derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.
  • Antioxidant Activity : These compounds may also function as antioxidants, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can modulate inflammatory pathways.

Biological Activity Data

Activity TypeObserved EffectsReference
MAO InhibitionIC50 values as low as 0.212 µM for selective inhibition
AChE InhibitionLead compounds with IC50 values around 0.264 µM
AntioxidantSignificant reduction in reactive oxygen species
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Neurodegenerative Disease Models :
    • A study evaluated the effects of benzothiazole derivatives on MAO-B inhibition. The compound exhibited competitive inhibition with significant selectivity, suggesting its potential for treating neurodegenerative disorders like Alzheimer's disease .
  • Cancer Research :
    • In vitro studies demonstrated that certain benzothiazole derivatives induced apoptosis in various cancer cell lines through caspase-dependent pathways. These findings highlight the compound's potential as an anti-cancer agent .
  • Inflammation Models :
    • Research indicated that benzothiazole compounds could reduce pro-inflammatory cytokines in glial cells exposed to excitotoxic conditions, suggesting a protective role against neuroinflammation .

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